

In silico prediction of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid bioactivity

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

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An In-Depth Technical Guide: In Silico Prediction of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** Bioactivity

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of pharmaceutical research, the journey from a chemical entity to a clinical candidate is fraught with immense cost, time, and a high rate of attrition. The principle of "fail early, fail cheap" is not merely a mantra but a strategic necessity. It is within this context that in silico drug discovery has transitioned from a niche academic pursuit to an indispensable pillar of the research and development pipeline. By harnessing computational power, we can model, simulate, and predict the biological behavior of molecules, thereby rationally prioritizing candidates with the highest probability of success.

This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of a specific molecule: **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid**. This compound belongs to the quinoline class, a "privileged scaffold" in medicinal chemistry known for a vast range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.^{[1][2][3][4][5]} Our objective is not to provide a rigid, one-size-fits-all protocol, but to illuminate a logical, self-validating workflow that a researcher can adapt and execute. We will dissect the causality behind each methodological choice, grounding our approach in established scientific principles and computational techniques.

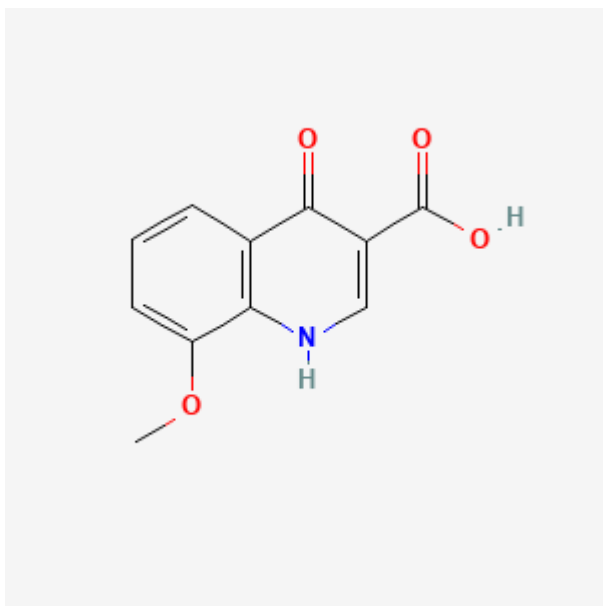
Part 1: Foundational Analysis of the Query Compound

Before embarking on predictive modeling, a thorough understanding of the molecule in question is paramount.

Molecular Profile: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

The initial step involves characterizing the physicochemical properties of our query compound. These descriptors are fundamental inputs for many predictive models and offer initial clues about its drug-like potential.

- Molecular Formula: $C_{11}H_9NO_4$ ^[6]
- Molecular Weight: 219.19 g/mol
- Structure:



(Image Source: PubChem CID 255290)

Table 1: Key Physicochemical Properties (Predicted)

Property	Value	Significance in Drug Discovery
Molecular Weight	219.19	Well within Lipinski's rule (<500), favoring good absorption.
XlogP3	1.8	Indicates balanced lipophilicity, crucial for membrane permeability.
Hydrogen Bond Donors	2	Complies with Lipinski's rule (≤ 5), affecting solubility and binding.
Hydrogen Bond Acceptors	4	Complies with Lipinski's rule (≤ 10), influencing solubility and target interaction.

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |

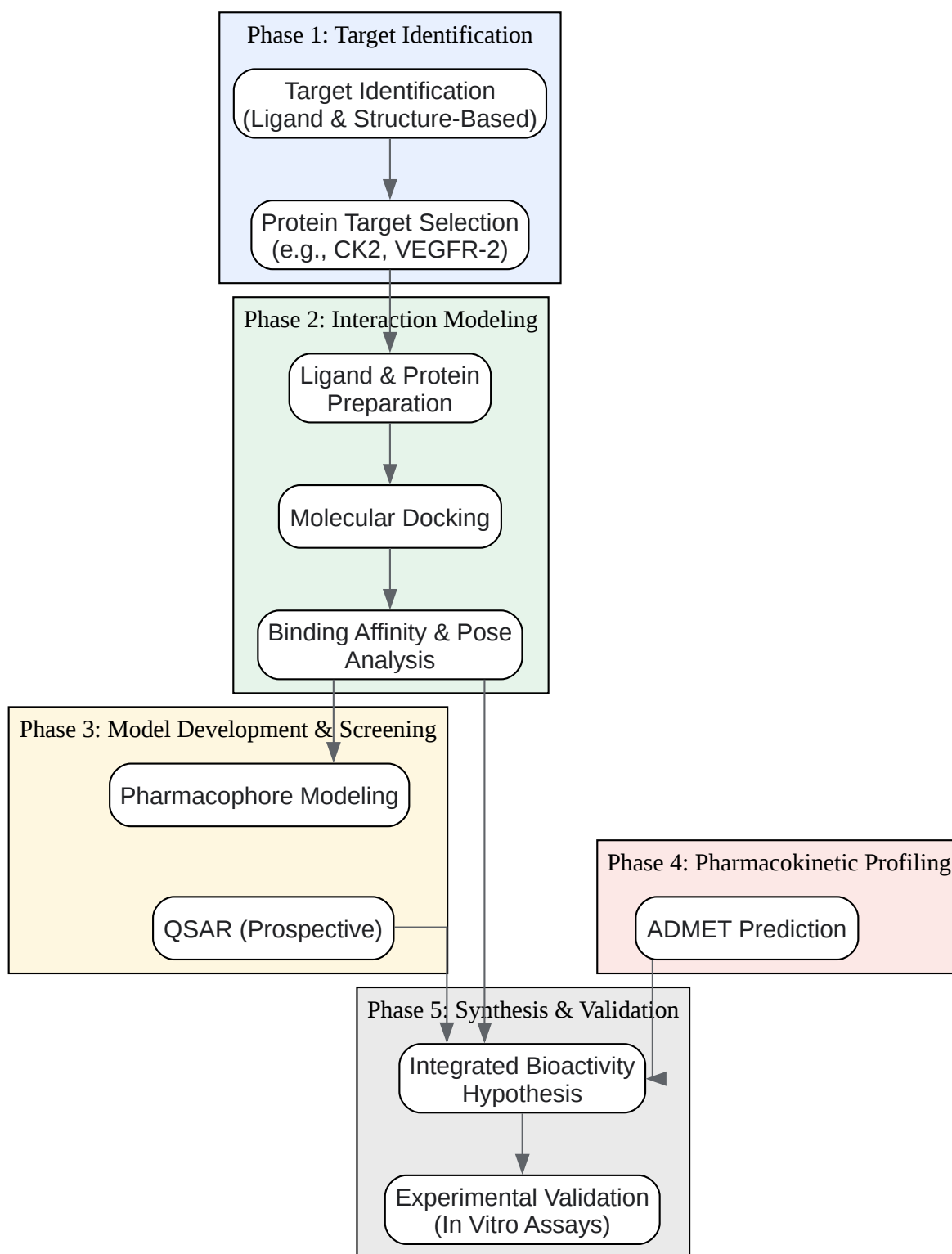
Data sourced from PubChem and predicted using standard algorithms.

The Quinoline Scaffold: A Legacy of Bioactivity

The quinoline ring system is a cornerstone of medicinal chemistry.^[5] A review of existing literature provides the logical basis for forming initial hypotheses about the potential therapeutic areas for our specific derivative. Quinoline-3-carboxylic acids, in particular, have been investigated as inhibitors of specific protein targets. Notably, studies have identified derivatives of 3-quinoline carboxylic acid as potent inhibitors of Protein Kinase CK2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in oncology.^{[7][8][9]} This pre-existing knowledge provides a powerful starting point for a target-based investigation.

Part 2: A Strategic Workflow for In Silico Bioactivity Prediction

The following workflow represents a multi-faceted approach, integrating various computational techniques to build a robust, evidence-based profile of the compound's likely biological activity. Each step is designed to refine the hypotheses generated by the previous one.



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Caption: Overall workflow for in silico bioactivity prediction.

Step 1: Target Identification

The fundamental question is: "What proteins in the body will this molecule interact with?" We employ a two-pronged approach.[\[10\]](#)[\[11\]](#)

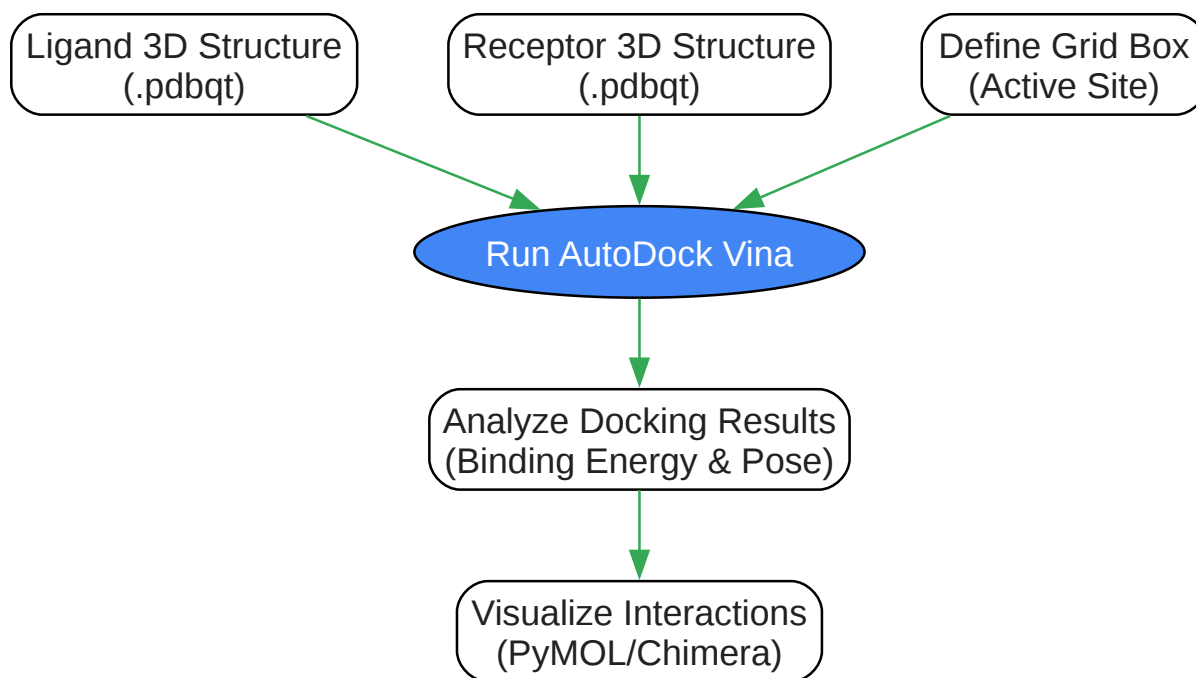
- **Ligand-Based Approach:** This method leverages the principle that structurally similar molecules often have similar biological targets. By screening databases like ChEMBL or PubChem for compounds with high structural similarity to our query molecule, we can identify their known targets and hypothesize that our compound may share them.
- **Structure-Based (Target-Based) Approach:** Drawing from our literature review, we have strong candidates. Derivatives of quinoline-3-carboxylic acid are known to inhibit Protein Kinase CK2 and VEGFR-2.[\[7\]](#)[\[9\]](#) For this guide, we will proceed with these two high-potential targets.
 - Selected Target 1: Human Protein Kinase CK2 (alpha subunit). PDB ID: 1JWH
 - Selected Target 2: Human VEGFR-2 Kinase Domain. PDB ID: 4ASD

Step 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[\[12\]](#)[\[13\]](#) It is a cornerstone of structure-based drug design.

- **Ligand Preparation:** a. Obtain the 2D structure of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** (e.g., from PubChem). b. Convert the 2D structure to 3D using software like Avogadro or Open Babel. c. Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. d. Save the structure in .pdbqt format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.
- **Receptor Preparation:** a. Download the crystal structures of the target proteins (e.g., 1JWH and 4ASD) from the Protein Data Bank (RCSB PDB). b. Using visualization software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms.[\[14\]](#)[\[15\]](#) c. Add polar hydrogen atoms to the protein structure. d. Compute and add Kollman charges to the protein atoms. e. Save the prepared receptor structure in .pdbqt format.

- Grid Box Generation: a. Define a 3D grid box that encompasses the known active site of the protein. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search.
- Docking Execution: a. Use AutoDock Vina to run the docking simulation. The command typically specifies the receptor, ligand, grid box configuration, and output file names.[15] b. Set the exhaustiveness parameter (e.g., to 16 or higher) to increase the thoroughness of the conformational search.
- Results Analysis: a. Analyze the output file, which ranks the predicted binding poses by their binding affinity scores (in kcal/mol). The more negative the value, the stronger the predicted binding. b. Visualize the top-ranked binding pose within the protein's active site using PyMOL or UCSF Chimera to inspect key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).



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Caption: A streamlined workflow for molecular docking.

Table 2: Hypothetical Molecular Docking Results

Target Protein	PDB ID	Binding Affinity (kcal/mol)	Key Interacting Residues (Hypothetical)	Interaction Type
Protein Kinase CK2	1JWH	-8.9	Val66, Lys68, Asp175	H-Bond, Hydrophobic

| VEGFR-2 | 4ASD | -9.5 | Cys919, Asp1046, Phe1047 | H-Bond, Pi-Stacking |

These results are illustrative. A lower binding energy suggests a more favorable interaction.

Step 3: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- **Structure-Based Pharmacophore Generation:** Using the top-ranked docked pose of our compound within the active site of a target (e.g., VEGFR-2), we can generate a pharmacophore model. This model highlights the key interaction points between the ligand and the protein.
- **Application in Virtual Screening:** This pharmacophore model can then be used as a 3D query to rapidly screen large compound databases. Molecules that match the pharmacophore are more likely to bind to the target and can be prioritized for further analysis, such as docking. This is an efficient method for hit expansion and scaffold hopping.[\[19\]](#)

Step 4: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

While we cannot build a QSAR model with a single compound, it is a critical next step once analogues are synthesized and tested. The causality is clear: by quantifying how changes in structural features (descriptors) affect activity, we can rationally design more potent molecules.

- Data Set Preparation: Synthesize and test a series of analogues of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** to obtain quantitative activity data (e.g., IC₅₀ values).
- Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.
- Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a predictive model correlating the descriptors with the observed biological activity.[20]
- Model Validation: Rigorously validate the model using internal (cross-validation) and external validation (a separate test set of molecules) to ensure its predictive power and robustness. [22]



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Caption: The logical flow of a QSAR modeling study.

Step 5: ADMET Prediction

A molecule with excellent potency is useless if it is toxic or has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial filter.[10]

- Obtain SMILES String: Convert the structure of **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** into its SMILES (Simplified Molecular Input Line Entry System) representation: COC1=CC=CC2=C1N=C(C(=O)O)C(=C2)O.
- Select a Web Server: Utilize a freely available, validated web server such as ADMETlab 3.0 or SwissADME.[24] These platforms use large, curated datasets to train their predictive models.
- Submit Query: Input the SMILES string into the server.

- **Analyze Results:** The server will output predictions for a wide range of properties. Collate these into a summary table.

Table 3: Predicted ADMET Properties for the Query Compound

Category	Property	Prediction	Implication
Physicochemical	Lipinski's Rule of 5	0 Violations	High probability of being orally bioavailable.
Absorption	HIA (Human Intestinal Absorption)	Good	Likely to be well-absorbed from the gut.
	Caco-2 Permeability	Moderate	May cross intestinal barrier effectively.
Distribution	BBB Permeability	Low/No	Unlikely to cross the blood-brain barrier, reducing CNS side effects.
	PPB (Plasma Protein Binding)	High	May have a longer half-life in the body.
Metabolism	CYP2D6 Inhibitor	No	Lower risk of drug-drug interactions with CYP2D6 substrates.
	CYP3A4 Inhibitor	Yes (Potential)	Potential for drug-drug interactions; requires experimental verification.
Toxicity	AMES Toxicity	Non-mutagenic	Low risk of carcinogenicity.

| | hERG Inhibition | Low Risk | Lower likelihood of causing cardiotoxicity. |

These predictions are generated by computational models and require experimental validation.

Part 3: Synthesizing the Evidence - A Holistic Bioactivity Profile

By integrating the findings from each computational step, we can construct a comprehensive, multi-dimensional prediction of the compound's bioactivity.

- **Predicted Mechanism of Action:** The strong docking scores against Protein Kinase CK2 and VEGFR-2 suggest that **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** is a potential dual inhibitor of these kinases. This is a highly desirable profile for an anti-cancer agent, as it could simultaneously target tumor growth, proliferation, and angiogenesis.
- **Pharmacokinetic Profile:** The ADMET predictions are largely favorable. The compound exhibits good drug-like properties according to Lipinski's rules and is predicted to have good intestinal absorption. Its inability to cross the BBB is advantageous for a systemically acting anti-cancer drug. The potential inhibition of CYP3A4 is a flag that warrants experimental investigation but does not disqualify the compound at this early stage.
- **Safety Profile:** The compound is predicted to be non-mutagenic and has a low risk of cardiotoxicity, two critical hurdles in drug development.

Conclusion: The in silico analysis strongly suggests that **4-Hydroxy-8-methoxyquinoline-3-carboxylic acid** is a promising lead candidate for development as an anti-cancer agent, likely acting through the inhibition of protein kinases such as CK2 and VEGFR-2. Its predicted ADMET profile is favorable, justifying its prioritization for chemical synthesis and subsequent in vitro experimental validation.

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